5,6,7,8-Tetrahydroquinolin-6-amine

Physicochemical Properties Lipophilicity Drug Design

Select 5,6,7,8-Tetrahydroquinolin-6-amine (CAS 477532-03-9) for its non-interchangeable scaffold: the unique 5,6,7,8-saturation pattern and 6-amino substituent create a chiral amine handle absent in 1,2,3,4-tetrahydroquinolin-6-amine or 6-aminoquinoline. Its hydrogen-bond donor capacity, low LogP (0.588 vs. 1.28–2.40 for analogs), and conformational flexibility enable enantioselective catalysis (≤69% ee, CAMPY-type ligands) and CNS drug discovery (D2/D3 Ki ~5 nM). Synthesized via catalytic hydrogenation of acetamidoquinolines. Essential for medicinal chemistry programs requiring enhanced aqueous solubility. Order ≥95% purity material today.

Molecular Formula C9H12N2
Molecular Weight 148.209
CAS No. 477532-03-9
Cat. No. B2479544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinolin-6-amine
CAS477532-03-9
Molecular FormulaC9H12N2
Molecular Weight148.209
Structural Identifiers
SMILESC1CC2=C(CC1N)C=CC=N2
InChIInChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6,10H2
InChIKeyFHNCLWIIGMLHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinolin-6-amine (CAS 477532-03-9): Heterocyclic Amine for Pharmaceutical Intermediates and Catalysis


5,6,7,8-Tetrahydroquinolin-6-amine (CAS 477532-03-9) is a partially saturated bicyclic heterocycle consisting of a quinoline core with a primary amine substituent at the 6-position [1]. As a secondary amine scaffold, it serves as a versatile building block in medicinal chemistry and asymmetric catalysis, where its unique hydrogenation pattern and amine placement influence both physicochemical properties and synthetic utility relative to other tetrahydroquinoline regioisomers [2].

Why 5,6,7,8-Tetrahydroquinolin-6-amine Cannot Be Replaced by Common Tetrahydroquinoline Analogs


Substitution with structurally related tetrahydroquinolines (e.g., 5,6,7,8-tetrahydroquinoline, 1,2,3,4-tetrahydroquinolin-6-amine, or 6-aminoquinoline) is not straightforward due to substantial differences in hydrogen-bonding capacity, lipophilicity, and regiochemical reactivity. The 6-amino group in 5,6,7,8-tetrahydroquinolin-6-amine introduces a hydrogen-bond donor that is absent in the unsubstituted parent , while the 5,6,7,8-saturation pattern alters ring electronics and conformational flexibility compared to fully aromatic 6-aminoquinoline [1]. These distinctions directly impact solubility, metabolic stability, and the ability to participate in enantioselective transformations, rendering the compound non-interchangeable in demanding synthetic sequences and pharmacological studies.

Quantitative Differentiation of 5,6,7,8-Tetrahydroquinolin-6-amine vs. Structural Analogs


Enhanced Hydrophilicity vs. Unsubstituted Tetrahydroquinoline and Aromatic 6-Aminoquinoline

5,6,7,8-Tetrahydroquinolin-6-amine hydrochloride exhibits a calculated LogP of 0.588, which is 0.69–1.81 units lower (more hydrophilic) than 6-aminoquinoline and 1.37–1.78 units lower than unsubstituted 5,6,7,8-tetrahydroquinoline [1][2]. This increased polarity, driven by the combination of the primary amine group and partial saturation, enhances aqueous solubility and may reduce passive membrane permeability, a critical consideration for CNS vs. peripheral targeting.

Physicochemical Properties Lipophilicity Drug Design

Enabling Asymmetric Catalysis via Chiral Diamine Ligands

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY, function as ligands in Cp*Rh complexes to catalyze asymmetric transfer hydrogenation of dihydroisoquinolines, achieving enantiomeric excesses up to 69% ee [1]. In contrast, unsubstituted tetrahydroquinoline or achiral amines lack the stereodirecting capacity required for such transformations.

Asymmetric Catalysis Chiral Ligands Synthetic Methodology

Dopamine D2 Receptor Engagement: Structural Prerequisite for CNS Activity

N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline displace [³H]spiperone from rat striatal D2 dopamine receptors, whereas the parent amine itself is inactive [1]. This indicates that the 6-amino group serves as an essential attachment point for lipophilic substituents required for receptor binding, a modification not feasible on unsubstituted tetrahydroquinoline.

Dopamine Receptors CNS Pharmacology Structure-Activity Relationship

Moderate Synthetic Yields for Regioselective Hydrogenation Route

Catalytic hydrogenation of acetamidoquinolines followed by acetamide hydrolysis provides 6-amino-5,6,7,8-tetrahydroquinoline in moderate yields (exact % not specified in abstract) when the acetamido group is on the benzene ring, whereas yields are good when the substituent is on the pyridine ring [1]. This regiochemical sensitivity informs synthetic route selection for the target 6-amino isomer.

Synthetic Methodology Hydrogenation Process Chemistry

Optimal Applications of 5,6,7,8-Tetrahydroquinolin-6-amine in Research and Industrial Chemistry


Asymmetric Catalyst Development for Alkaloid Synthesis

The chiral amine functionality of 5,6,7,8-tetrahydroquinolin-6-amine enables its use as a ligand backbone in transition metal complexes for asymmetric transfer hydrogenation, a key step in the synthesis of optically active tetrahydroisoquinoline alkaloids. This application exploits the compound's ability to induce enantioselectivity (up to 69% ee) when incorporated into CAMPY-type ligands [1].

Dopamine Receptor Ligand Design and CNS Probe Synthesis

The 6-amino group serves as a critical attachment point for synthesizing N,N-dialkyl derivatives with nanomolar affinity for dopamine D2/D3 receptors. This application is supported by structure-activity studies showing that the tetrahydroquinoline scaffold, when properly functionalized, can achieve Ki values as low as 5 nM [2], making it a valuable intermediate for CNS drug discovery programs.

Building Block for Hydrophilic Tetrahydroquinoline Libraries

With a calculated LogP of 0.588 (as hydrochloride), 5,6,7,8-tetrahydroquinolin-6-amine offers a more hydrophilic alternative to 6-aminoquinoline (LogP 1.28–2.40) and unsubstituted 5,6,7,8-tetrahydroquinoline (LogP 1.96–2.37) [3]. This property makes it particularly suitable for medicinal chemistry campaigns requiring enhanced aqueous solubility or reduced blood-brain barrier penetration.

Synthetic Intermediate for Regioselective Tetrahydroquinoline Derivatization

The compound's synthesis via catalytic hydrogenation of acetamidoquinolines demonstrates its accessibility as a key intermediate for further regioselective transformations. The reported methodology allows for subsequent functionalization of the pyridine and benzene rings, enabling the construction of diverse, substituted tetrahydroquinoline scaffolds [4].

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